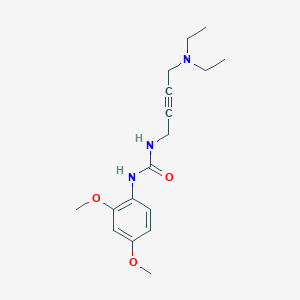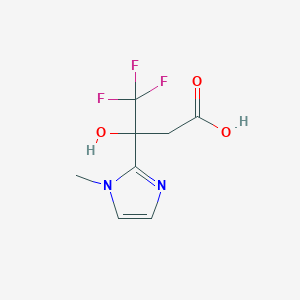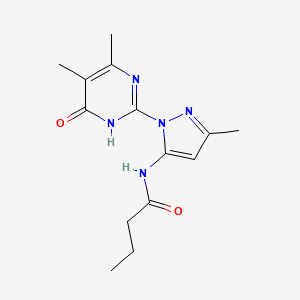
2-((1-(3-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(3-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile is a useful research compound. Its molecular formula is C18H14F3N3O2 and its molecular weight is 361.324. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Material Development
- Recyclization Reactions and Synthesis of Heterocyclic Compounds : Research demonstrates the acylation of related pyrrolidin-based compounds leading to products used in synthesizing γ-aminopropylpyrazoles and pyrimidines, indicating potential applications in the development of new chemical entities and materials K. V. Shvidenko et al., 2010.
Polymer Science
- Polyimide Synthesis : Studies on novel aromatic dianhydride monomers, including pyridine-containing compounds, lead to the development of new polyimides with high thermal stability and low dielectric constants, suggesting applications in electronics and materials science Xiaolong Wang et al., 2006.
Coordination Chemistry and Bioactivity
- Metal Complexes with Biomedical Applications : Research on oxidovanadium(V) complexes incorporating aroylhydrazones and heterocycles, such as pyridine, reveals DNA binding, photo-induced DNA cleavage, and cytotoxic activities against cancer cell lines, indicating potential applications in medicinal chemistry and cancer therapy S. Dash et al., 2015.
Organic Chemistry and Drug Design
- Synthesis of Anticancer Derivatives : Research on 2-aminonicotinonitrile derivatives and their reactions with various reagents demonstrates the synthesis of compounds with potential anticancer properties, highlighting applications in drug discovery and organic synthesis S. Y. Mansour et al., 2021.
Molecular Magnetism
- Design of Single-Molecule Magnets : Studies on complexes combining lanthanide ions with organic radicals show ferromagnetic or antiferromagnetic interactions, suggesting applications in designing molecular magnets with potential uses in data storage technologies Xuelan Mei et al., 2012.
Mecanismo De Acción
Direcciones Futuras
The future directions for research on “2-((1-(3-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound .
Propiedades
IUPAC Name |
2-[1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl]oxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2/c19-18(20,21)14-3-1-2-13(9-14)17(25)24-7-5-15(11-24)26-16-8-12(10-22)4-6-23-16/h1-4,6,8-9,15H,5,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLINMNHYRGULP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C#N)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(1-adamantyl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2862814.png)


![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-chloropyrimidine](/img/structure/B2862817.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2862820.png)


![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/no-structure.png)
![1-(4-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2862829.png)

![N-cyclohexyl-2-(2-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2862835.png)
